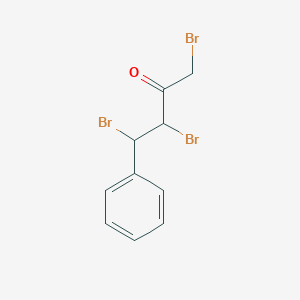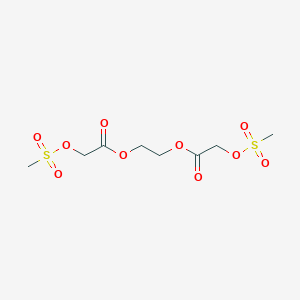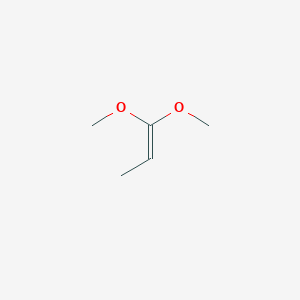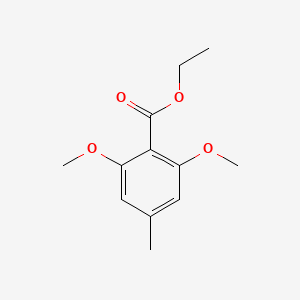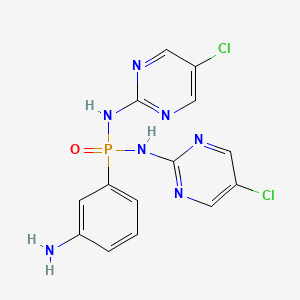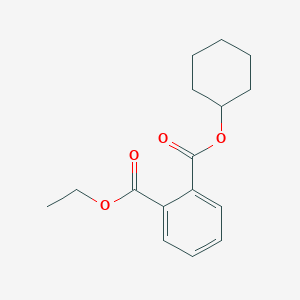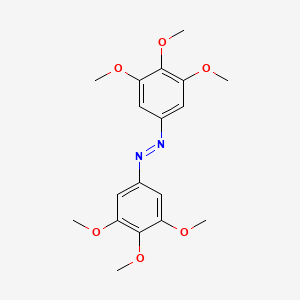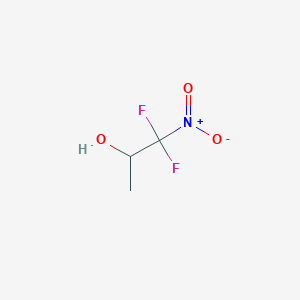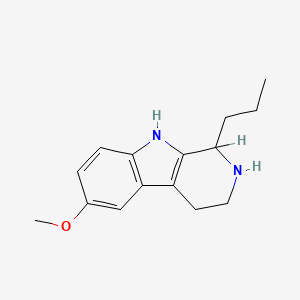
2,3,5-Triphenylfuran
Overview
Description
2,3,5-Triphenylfuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom and three phenyl groups attached at the 2, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5-Triphenylfuran can be synthesized through various methods. One common approach involves the oxidative cyclization of aryl ketones with styrenes. This method utilizes catalysts such as Fe3O4@SiO2-Amine-DAB/Py-CuCl2 nanocomposite, which facilitates the reaction under eco-friendly conditions . Another method involves the Suzuki–Miyaura cross-coupling reaction, where 2-bromo-3,5-diphenylfuran reacts with phenylboronic acid in the presence of palladium catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of efficient and reusable nanocatalysts like Fe3O4@SiO2-Amine-DAB/Py-CuCl2 suggests potential for scalable and environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Triphenylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the aromatic ring or the phenyl groups attached to it.
Substitution: Substitution reactions, such as halogenation, can occur at the phenyl groups or the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents like trithiazyl trichloride can be used for oxidative transformations.
Reduction: Common reducing agents include hydrogen gas in the presence of metal catalysts.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with trithiazyl trichloride can yield isothiazoles .
Scientific Research Applications
2,3,5-Triphenylfuran has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5-triphenylfuran involves its interaction with various molecular targets and pathways. For instance, its derivatives can inhibit specific enzymes or proteins, leading to biological effects such as anti-ulcer activity by inhibiting matrix metalloproteinase-9 (MMP-9) or anti-proliferative activity by targeting mitochondrial complex III .
Comparison with Similar Compounds
2,4-Diphenylfuran: Known for its reactivity and potential in oxidative homocoupling and cross-coupling reactions.
3-Indolyl Furanoids: These compounds exhibit atropisomerism and have potential biological applications.
Uniqueness: 2,3,5-Triphenylfuran stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2,3,5-triphenylfuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZYJPPGJMXOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285220 | |
| Record name | 2,3,5-triphenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-20-6 | |
| Record name | NSC41095 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5-triphenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
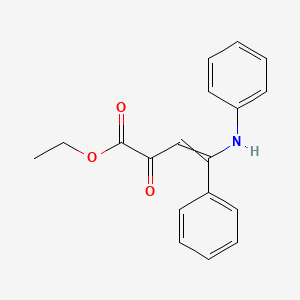
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
